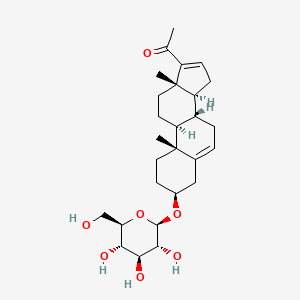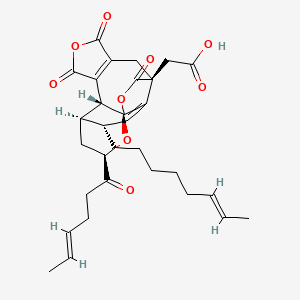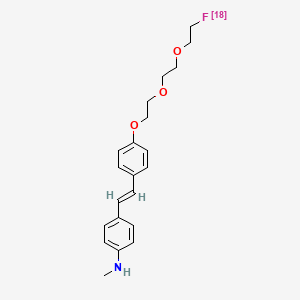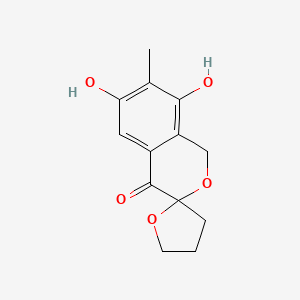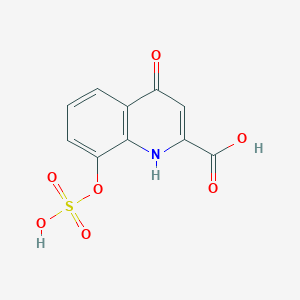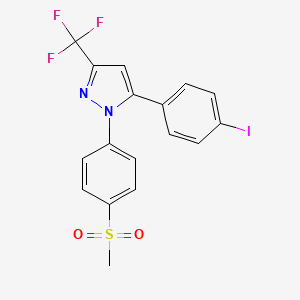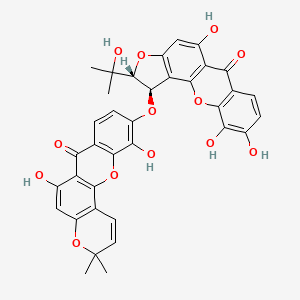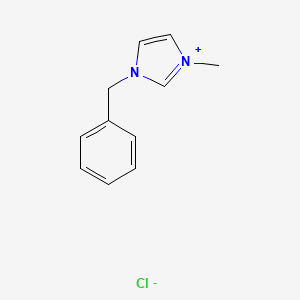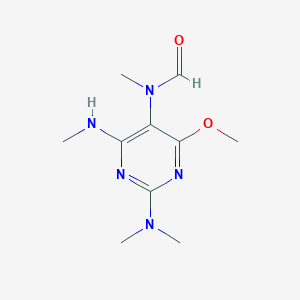
L-Apiitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-apiitol is an apiitol that has R-configuration at the chiral centre. It is an enantiomer of a D-apiitol.
科学的研究の応用
Genotoxic Potential
L-Apitol, with cymiazole hydrochloride as its active ingredient, is used in beekeeping against Varroa destructor. Research has shown that it significantly increases the mitotic index, proliferative index, and frequency of sister chromatid exchange in human peripheral blood lymphocytes. These findings suggest that cymiazole hydrochloride, found in L-Apitol, has genotoxic potential (Stanimirović et al., 2005).
Leishmanicidal Activity
A study on Eryngium foetidum L. (Apiaceae) evaluated the leishmanicidal and cytotoxicity activities of isolated compounds, including a daucane sesquiterpene. The results indicated that these compounds exhibited significant inhibitory growth in Leishmania species, demonstrating potential leishmanicidal activity (Rojas-Silva et al., 2014).
Effects on Mitotic and Proliferative Activities
Another study focused on the effects of cymiazole hydrochloride on mitotic activity in human lymphocytes. The results indicated a dose-dependent increase in proliferation index values, suggesting significant alterations in cell cycle kinetics. This points to a potential risk associated with consuming bee products containing cymiazole hydrochloride residues (Zoran et al., 2003).
Potential in Cancer Research
Apigenin, a component of L-Apitol, has been studied for its effects against various cancers. One study showed that apigenin induced cell death and autophagy in primary effusion lymphoma cells, modulating pro-apoptotic and pro-survival pathways (Granato et al., 2017). Another study found that apigenin exhibits anticancer potential in certain cell lines, mediated through DNA interaction, damage, and mitochondrial dysfunction (Das et al., 2012).
Anti-inflammatory and Immunomodulatory Properties
Apigenin has also been explored for its anti-inflammatory and immunomodulatory properties. It has shown potential in suppressing inflammatory responses and could be useful for therapeutic management of inflammatory diseases (Lee et al., 2007). Additionally, it may protect against collagen-induced arthritis by modulating dendritic cell functions (Li et al., 2015).
特性
分子式 |
C5H12O5 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m1/s1 |
InChIキー |
SDXWEZQDLHNYFR-SCSAIBSYSA-N |
異性体SMILES |
C([C@H](C(CO)(CO)O)O)O |
正規SMILES |
C(C(C(CO)(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1249060.png)
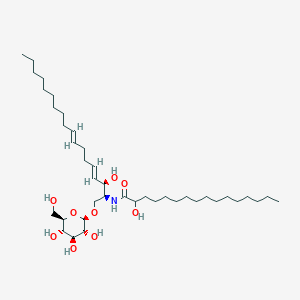
![4-[(N,N-dimethylcarbamoyl)oxy]-5-(naphth-1-yl)naphtho[2,3-b]pyrrolo[1,2-d][1,4]oxazepine](/img/structure/B1249063.png)
![N-Ethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1249064.png)

